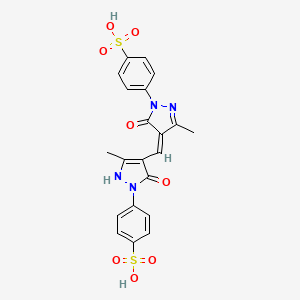
4-Methylnon-1-EN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylnon-1-EN-4-OL is an organic compound with the molecular formula C10H20O. It is a tertiary alcohol with a double bond, making it a versatile molecule in organic synthesis and industrial applications. The compound is known for its unique structural properties, which contribute to its reactivity and usefulness in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylnon-1-EN-4-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylnon-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: [ \text{4-Methylnon-1-ene} + \text{BH}_3 \rightarrow \text{4-Methylnon-1-ylborane} ]
- Oxidation: [ \text{4-Methylnon-1-ylborane} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{B(OH)}_3 ]
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-methylnonan-4-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 4-Methylnon-1-one or 4-methylnon-1-al.
Reduction: 4-Methylnonan-4-ol.
Substitution: 4-Methylnon-1-yl chloride or 4-methylnon-1-yl bromide.
Wissenschaftliche Forschungsanwendungen
4-Methylnon-1-EN-4-OL has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylnon-1-EN-4-OL depends on its specific application. In chemical reactions, the hydroxyl group and the double bond are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, while the double bond can undergo addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Vergleich Mit ähnlichen Verbindungen
4-Methylnon-1-EN-4-OL can be compared with other similar compounds such as:
4-Methylnon-1-ene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
4-Methylnonan-4-ol: Lacks the double bond, affecting its reactivity and applications.
4-Methyl-1-pentene-4-ol: A shorter chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its combination of a tertiary alcohol and a double bond, providing a balance of reactivity and stability that is valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
40674-50-8 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
4-methylnon-1-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-4-6-7-9-10(3,11)8-5-2/h5,11H,2,4,6-9H2,1,3H3 |
InChI-Schlüssel |
OQNKQWNDMBCKNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


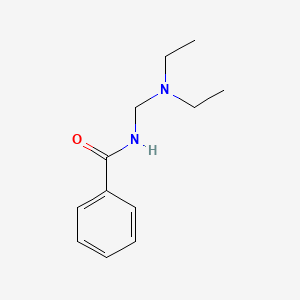
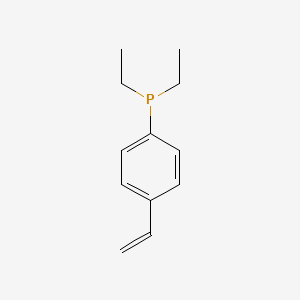

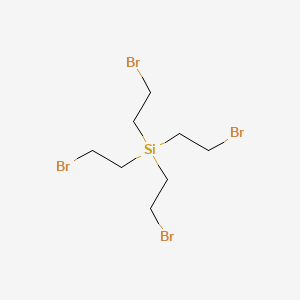
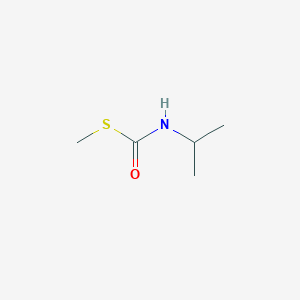
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
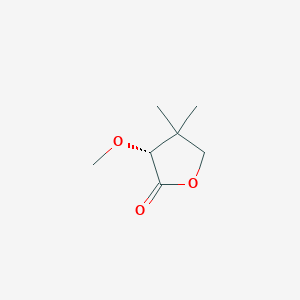
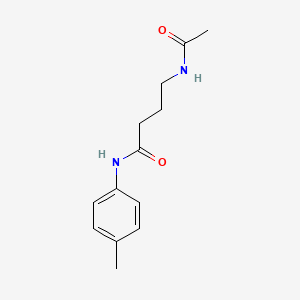
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
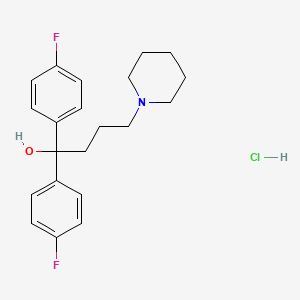
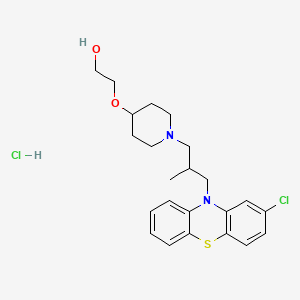
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)
